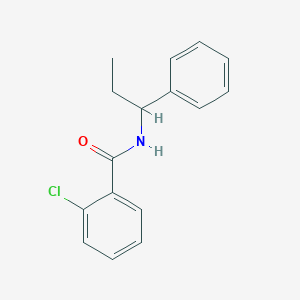![molecular formula C17H17ClN2O3 B5349929 4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide](/img/structure/B5349929.png)
4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide, also known as CB-839, is a potent inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate in cancer cells. Glutamine is an essential nutrient for cancer cells, and its depletion can lead to cell death. CB-839 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate in cancer cells. Glutamine is an essential nutrient for cancer cells, and its depletion can lead to cell death. By inhibiting glutaminase, this compound deprives cancer cells of glutamine, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit their proliferation. This compound has also been shown to decrease the levels of glutamate and other metabolites in cancer cells, leading to a decrease in energy production and cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide is a potent and selective inhibitor of glutaminase, making it an ideal tool for studying the role of glutamine metabolism in cancer cells. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
For research include identifying biomarkers that can predict response to 4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide and developing combination therapies that can enhance its efficacy. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential role in the treatment of other diseases.
Méthodes De Synthèse
4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzoic acid with 4-chlorophenol to form 4-chlorophenyl 4-nitrobenzoate. The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon. The resulting amine is then reacted with 2-(4-chlorophenoxy)butanoyl chloride to form this compound.
Applications De Recherche Scientifique
4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide has been extensively studied in preclinical models of cancer and has shown efficacy in inhibiting the growth of various types of cancer cells, including triple-negative breast cancer, renal cell carcinoma, and non-small cell lung cancer. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
4-[2-(4-chlorophenoxy)butanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-15(23-14-9-5-12(18)6-10-14)17(22)20-13-7-3-11(4-8-13)16(19)21/h3-10,15H,2H2,1H3,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLUVLPQXVKKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(6-isopropyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5349847.png)
![2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5349859.png)
![2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5349865.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5349873.png)
![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5349881.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline](/img/structure/B5349887.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-5-methylhexanamide](/img/structure/B5349895.png)
![(1R*,2R*,6S*,7S*)-4-[(1-methyl-1H-imidazol-2-yl)methyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5349898.png)
![ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5349921.png)
![(2R*,6S*)-2,6-dimethyl-4-[2-(1-piperazinylcarbonyl)-2,3-dihydro-1H-inden-2-yl]morpholine](/img/structure/B5349934.png)
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5349937.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5349944.png)

